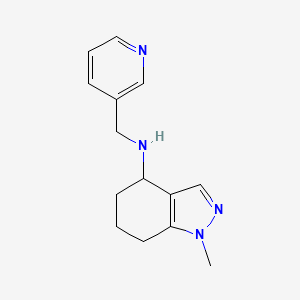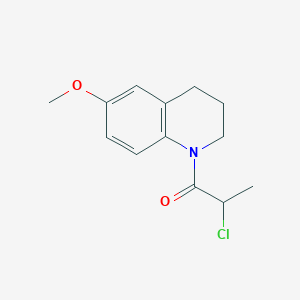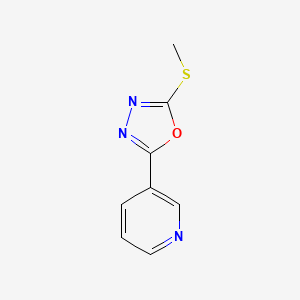![molecular formula C11H12ClNO3 B7540986 Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate, also known as Methyl 4-chloroacetylamino-3-methylbenzoate or MCA-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MCA-MB is not yet fully understood. However, several studies suggest that MCA-MB exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, MCA-MB has been found to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
MCA-MB has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
MCA-MB has several advantages for lab experiments, including its simple synthesis method, potent anticancer and antimicrobial activity, and low toxicity. However, MCA-MB also has several limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of MCA-MB. One potential direction is to investigate the molecular mechanism of action of MCA-MB in cancer and bacterial cells. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of MCA-MB in vivo. Moreover, the development of novel formulations and delivery systems for MCA-MB can enhance its bioavailability and efficacy, which can lead to its potential use as a therapeutic agent in cancer and bacterial infections.
Conclusion:
In conclusion, Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate 4-[(2-chloroacetyl)amino]-3-methylbenzoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper provided an overview of MCA-MB, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Overall, MCA-MB has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
MCA-MB can be synthesized through a simple and efficient method using 4-methyl-3-nitrobenzoic acid, thionyl chloride, and 2-chloroacetyl chloride. The reaction involves the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, which then reacts with 2-chloroacetyl chloride to produce MCA-MB.
Applications De Recherche Scientifique
MCA-MB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MCA-MB has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in the healthcare industry.
Propriétés
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-5-8(11(15)16-2)3-4-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIRUSBCCTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)